6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
“6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine” is a chemical compound with the molecular formula C9H5ClN4S and a molecular weight of 236.68 . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for “6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine” is 1S/C9H5ClN4S/c10-7-1-2-8-11-12-9 (14 (8)13-7)6-3-4-15-5-6/h1-5H .Physical And Chemical Properties Analysis
The compound is a powder in its physical form . It has a molecular weight of 236.68 .Scientific Research Applications
- Results : Significant inhibition of cancer cell growth, induction of apoptosis, and potential as a lead compound for further drug development .
- Results : Demonstrated inhibition of target enzymes, suggesting potential therapeutic applications .
Anticancer Activity
Antimicrobial Activity
Analgesic and Anti-inflammatory Properties
Antioxidant Activity
Enzyme Inhibition (Carbonic Anhydrase, Cholinesterase, Alkaline Phosphatase, Anti-lipase, and Aromatase)
Antitubercular Activity
Future Directions
Given the lack of specific information on this compound, future research could focus on its synthesis, chemical reactions, mechanism of action, and safety profile. Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes , suggesting potential applications in pharmaceutical research.
properties
IUPAC Name |
6-chloro-3-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4S/c10-7-1-2-8-11-12-9(14(8)13-7)6-3-4-15-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBXBZPWKNYOJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2C3=CSC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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